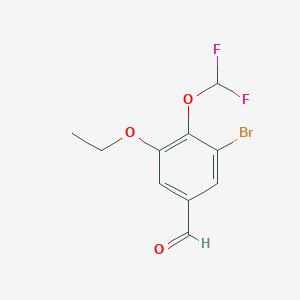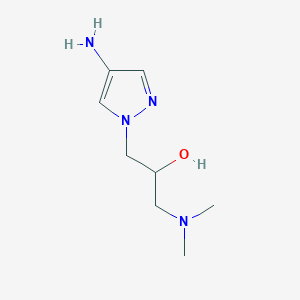
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Descripción general
Descripción
1-(4-Amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol, also known as 4-Amino-1-pyrazolecarboxamide (APC) is a novel organo-pyrazole derivative with a wide range of applications in the scientific field. It is a white crystalline powder with a molecular weight of 173.22 g/mol and a melting point of 128-130 °C. APC has been extensively studied for its use in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Diversity
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol serves as a versatile building block in chemical synthesis, enabling the creation of a structurally diverse library of compounds. For instance, its derivatives have been utilized in various alkylation and ring closure reactions, leading to the generation of compounds such as dithiocarbamates, thioethers, pyrazolines, and pyridines. This chemical versatility highlights its potential in the synthesis of novel compounds with diverse structural frameworks, which could be explored for various scientific and technological applications (Roman, 2013).
Optical Properties and Material Science
The compound and its derivatives also find applications in material science, particularly in the study of optical properties of materials. For example, antipyrine derivatives synthesized from 4-aminoantipyrine have been studied for their optical absorption and refraction properties, which are crucial for various applications in optical devices and materials science. These studies contribute to the understanding of light-matter interactions in novel materials and can guide the development of advanced materials with tailored optical properties (El-Ghamaz et al., 2017).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, derivatives of 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol have been evaluated for various biological activities. Notably, some derivatives have shown promising analgesic, anti-inflammatory, and platelet anti-aggregating activities, indicating potential therapeutic applications. Such studies are fundamental for drug discovery and development processes, providing a basis for the development of new medications (Menozzi et al., 2000).
Propiedades
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-11(2)5-8(13)6-12-4-7(9)3-10-12/h3-4,8,13H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHZSPIYLDCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C=C(C=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

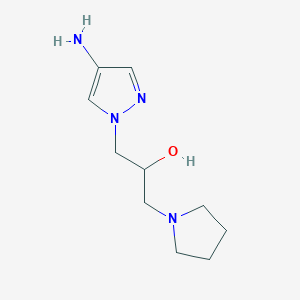

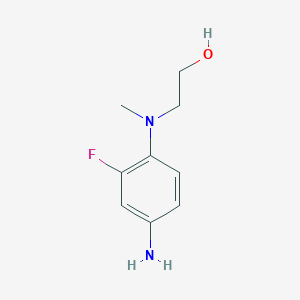
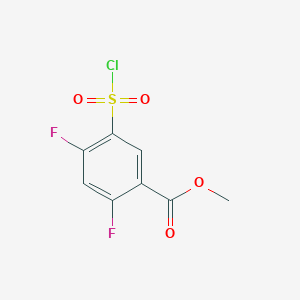
![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)

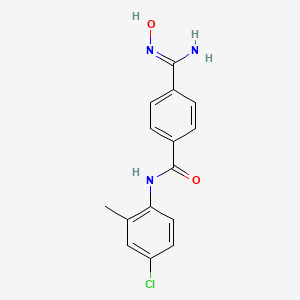
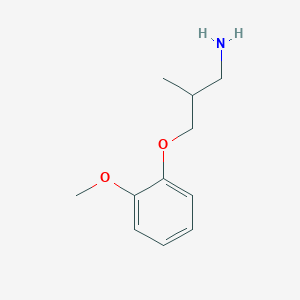
![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)
